rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6
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Overview
Description
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is a complex organic compound used primarily in proteomics research. This compound is characterized by its intricate molecular structure, which includes benzyl, hydroxyl, benzyloxy, nitrophenyl, methoxyphenyl, and propylamine groups. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen.
Preparation Methods
The synthesis of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Various substituents can be introduced or replaced on the benzyl or phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be used in drug development and testing, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to proteins and other biomolecules, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 include other deuterated amines and benzyl derivatives. These compounds share similar structural features but may differ in their specific functional groups and isotopic composition. The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which can provide distinct advantages in certain research applications.
Properties
IUPAC Name |
2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23H2,1-2H3/i1D3,19D2,24D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBLONETZHESW-LGZFOOLDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661801 |
Source
|
Record name | 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216475-21-6 |
Source
|
Record name | 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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